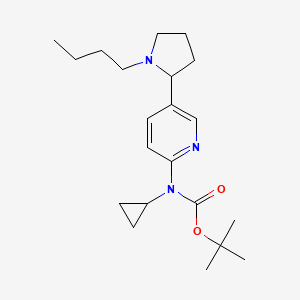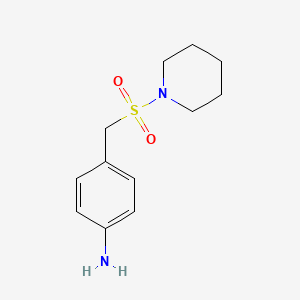
4-((Piperidin-1-ylsulfonyl)methyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Piperidin-1-ylsulfonyl)methyl)aniline is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. This compound features a piperidine ring attached to a sulfonyl group, which is further connected to a methyl group and an aniline moiety. The unique structure of this compound makes it a valuable subject of study in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Piperidin-1-ylsulfonyl)methyl)aniline typically involves the reaction of 4-(piperidin-1-ylsulfonyl)aniline with appropriate reagents. One common method includes the reaction of 4-(piperidin-1-ylsulfonyl)aniline with chloroacetyl chloride in the presence of a solvent like dimethylformamide (DMF) at room temperature . This reaction yields the corresponding chloroacetamide derivatives in excellent yields (92-95%).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactions and microwave irradiation can enhance the efficiency and yield of the synthesis process . These methods allow for the large-scale production of this compound with high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
4-((Piperidin-1-ylsulfonyl)methyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the aniline moiety.
Aplicaciones Científicas De Investigación
4-((Piperidin-1-ylsulfonyl)methyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-((Piperidin-1-ylsulfonyl)methyl)aniline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is exerted through the inhibition of dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cell proliferation . The compound may also interact with other enzymes and proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Morpholin-4-ylsulfonyl)aniline: Similar structure but with a morpholine ring instead of a piperidine ring.
4-(Piperidin-1-ylsulfonyl)aniline: Lacks the methyl group attached to the sulfonyl group.
Uniqueness
4-((Piperidin-1-ylsulfonyl)methyl)aniline is unique due to its specific combination of a piperidine ring, sulfonyl group, and aniline moiety
Propiedades
Fórmula molecular |
C12H18N2O2S |
|---|---|
Peso molecular |
254.35 g/mol |
Nombre IUPAC |
4-(piperidin-1-ylsulfonylmethyl)aniline |
InChI |
InChI=1S/C12H18N2O2S/c13-12-6-4-11(5-7-12)10-17(15,16)14-8-2-1-3-9-14/h4-7H,1-3,8-10,13H2 |
Clave InChI |
HRVIHMVVIUODMW-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(1E)-1-(hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B11818877.png)

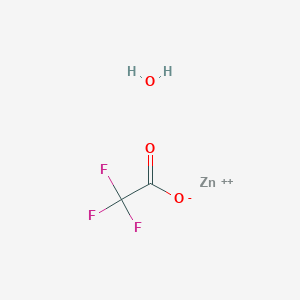
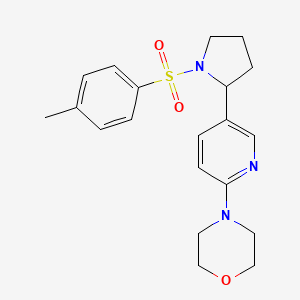

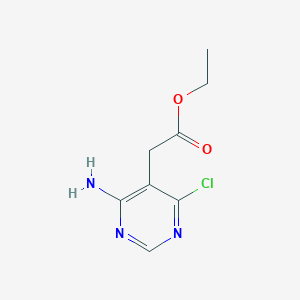
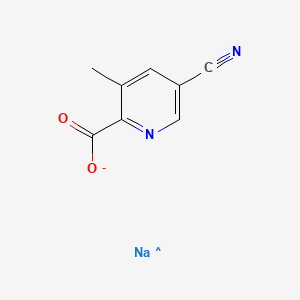


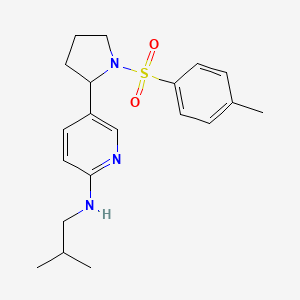

![6-Oxabicyclo[3.2.1]octane-2-carbaldehyde](/img/structure/B11818933.png)
